molecular formula C15H14N4OS B2604261 1-methyl-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1022642-71-2

1-methyl-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2604261
CAS No.: 1022642-71-2
M. Wt: 298.36
InChI Key: QKFFHOSAQDQQAK-UHFFFAOYSA-N
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Description

1-methyl-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The thiophene and pyridine moieties are then introduced through subsequent reactions involving appropriate halogenated intermediates and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to piperidine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

1-methyl-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the pyrazole, pyridine, and thiophene rings allows for interactions with various biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-(pyridin-4-ylmethyl)-3-(phenyl)-1H-pyrazole-5-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.

    1-methyl-N-(pyridin-4-ylmethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 1-methyl-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide imparts unique electronic properties, making it distinct from its analogs with phenyl or furan rings. This can influence its reactivity and interactions in both chemical and biological contexts.

Properties

IUPAC Name

2-methyl-N-(pyridin-4-ylmethyl)-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-19-13(9-12(18-19)14-3-2-8-21-14)15(20)17-10-11-4-6-16-7-5-11/h2-9H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFFHOSAQDQQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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